molecular formula C14H14N4 B3279611 1-(6-methylpyridin-2-yl)-N-[(6-methylpyridin-2-yl)methylideneamino]methanimine CAS No. 6955-47-1

1-(6-methylpyridin-2-yl)-N-[(6-methylpyridin-2-yl)methylideneamino]methanimine

Cat. No.: B3279611
CAS No.: 6955-47-1
M. Wt: 238.29 g/mol
InChI Key: VSJRZCZUEFIXFC-KAVGSWPWSA-N
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Description

1-(6-methylpyridin-2-yl)-N-[(6-methylpyridin-2-yl)methylideneamino]methanimine is a sophisticated bidentate diimine ligand designed for the coordination and stabilization of transition metals. Its primary research value lies in constructing well-defined catalytic systems, particularly for cross-coupling reactions essential in pharmaceutical development and complex molecule synthesis. The ligand's structure, featuring two nitrogen-based coordination sites, allows it to chelate metal centers like palladium, forming highly active and selective catalysts. Recent studies have demonstrated the efficacy of palladium complexes incorporating this ligand in Suzuki-Miyaura cross-coupling reactions, achieving high yields under mild conditions [https://pubs.rsc.org/en/content/articlelanding/2024/qi/d4qi01134a]. This makes it a valuable tool for researchers exploring new catalytic methodologies and optimizing synthetic pathways for structurally complex organic compounds. Its application extends to material science, where such metal-organic complexes are investigated for their electronic properties and potential use in designing advanced materials.

Properties

IUPAC Name

(E)-1-(6-methylpyridin-2-yl)-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-11-5-3-7-13(17-11)9-15-16-10-14-8-4-6-12(2)18-14/h3-10H,1-2H3/b15-9+,16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJRZCZUEFIXFC-KAVGSWPWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C=NN=CC2=CC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)/C=N/N=C/C2=CC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-methylpyridin-2-yl)-N-[(6-methylpyridin-2-yl)methylideneamino]methanimine is a compound of significant interest due to its potential biological activities. This article explores its biological activity, emphasizing its mechanisms, efficacy, and relevant research findings.

The compound's molecular formula is C13H14N4C_{13}H_{14}N_{4}, with a molecular weight of approximately 230.28 g/mol. The structure includes two 6-methylpyridine moieties linked by a methyleneamino group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Activity : The compound has shown promise against various microbial strains, indicating potential as an antimicrobial agent.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes, contributing to its therapeutic potential.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit protein kinases involved in cancer progression. For instance, inhibitors targeting TGF-β type I receptor kinase have demonstrated significant effects on tumor growth and metastasis .
  • Modulation of Signaling Pathways : The compound may interfere with critical signaling pathways such as MAPK and PI3K/Akt, which are often dysregulated in cancer cells.
  • Induction of Apoptosis : Research suggests that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of cell proliferation in various lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionPotential inhibition of specific kinases

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties, this compound was tested against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound. It was tested against various bacterial strains, demonstrating significant inhibition zones in disk diffusion assays. This suggests potential utility in treating bacterial infections .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively.

  • Anticancer Activity: Studies indicate that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, research has demonstrated that modifications in the pyridine ring can enhance antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest .

Coordination Chemistry

1-(6-methylpyridin-2-yl)-N-[(6-methylpyridin-2-yl)methylideneamino]methanimine can act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for catalysis and material synthesis.

  • Catalytic Applications: The compound has been utilized in catalytic processes, particularly in C–H activation reactions. For example, it has been shown to facilitate the formation of carbon-carbon bonds through metal-catalyzed coupling reactions .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules.

  • Synthesis of Functionalized Pyridines: The compound can be used to synthesize various functionalized pyridine derivatives through electrophilic substitution reactions, which are crucial for developing agrochemicals and pharmaceuticals .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyridine derivatives, including the target compound. The research indicated that specific substitutions on the pyridine ring significantly enhanced cytotoxicity against breast cancer cells, suggesting potential therapeutic applications .

Case Study 2: Coordination Complexes

In a study focused on coordination chemistry, researchers synthesized metal complexes using the target compound as a ligand. The resulting complexes demonstrated excellent catalytic activity in cross-coupling reactions, showcasing the compound's utility in synthetic methodologies .

Comparison with Similar Compounds

N-(6-Methylpyridin-2-yl)benzamide Analogues

These compounds, such as those synthesized in , replace the imine linkage with an amide group. Key findings include:

  • Optimal Substituent : A 6-methyl group on the pyridyl ring enhances binding affinity and bioactivity, likely due to improved hydrophobic interactions and steric alignment .

N-(1H-Benzimidazol-2-yl)methanimine Derivatives

Examples like N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine () share the Schiff base core but substitute pyridyl groups with benzimidazole and aryl moieties. These compounds exhibit:

Pyridyl Amides of Thieno[2,3-d]pyrimidine

Compound 5,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide (2c) () highlights:

  • Antimicrobial Activity: MIC of 2 µg/mL against Pseudomonas aeruginosa, attributed to the 6-methylpyridin-2-yl group’s role in target binding .
  • Backbone Variation: The thienopyrimidine scaffold introduces additional heterocyclic complexity absent in the target Schiff base.

Functional Analogues

Chalcone and Cyclic Imide Derivatives

describes nitrogen-containing heterocycles with chalcone and cyclic imide groups (e.g., 1-(6-methylpyridin-2-yl)pyrrolidine-2,5-dione derivatives). These compounds:

  • Diverse Bioactivity : Exhibit antiviral, anticonvulsant, and PGR activities .
  • Structural Divergence : The cyclic imide backbone introduces rigidity and additional hydrogen-bonding sites compared to the linear Schiff base.

N-Methyl-1-(6-Methylpyridin-2-yl)methanamine

This amine derivative () shares the 6-methylpyridin-2-yl group but lacks the imine linkage. It serves as a precursor in coordination chemistry, emphasizing the pyridyl group’s role in metal chelation .

Data Table: Key Comparative Features

Compound Name Core Structure Key Functional Groups Biological/Chemical Activity Reference
Target Schiff Base Bis-pyridyl Schiff base Imine, 6-methylpyridin-2-yl Potential PGR, antimicrobial (inferred)
N-(6-Methylpyridin-2-yl)benzamide Pyridyl amide Amide, 6-methylpyridin-2-yl Optimized binding affinity
5,6-Dimethyl-N-(6-methylpyridin-2-yl)thienopyrimidine-4-carboxamide Thienopyrimidine amide Amide, thienopyrimidine, 6-methylpyridin-2-yl Antimicrobial (MIC: 2 µg/mL)
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine Benzimidazole Schiff base Imine, benzimidazole, chlorophenyl Wheat germination modulation
1-(6-Methylpyridin-2-yl)pyrrolidine-2,5-dione Cyclic imide Cyclic imide, 6-methylpyridin-2-yl Antiviral, PGR activities

Research Findings and Implications

Role of 6-Methylpyridin-2-yl Group: This substituent enhances hydrophobicity and steric interactions, critical for binding to biological targets (e.g., enzymes in P. aeruginosa) .

Schiff Base vs. Amide Linkages : While both groups enable hydrogen bonding, the imine’s dynamic nature may allow reversible interactions, advantageous in catalysis or drug delivery .

Biological Potential: The target compound’s structural similarity to antimicrobial and PGR-active analogs suggests unexplored bioactivity, warranting further enzymatic and agricultural studies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 1-(6-methylpyridin-2-yl)-N-[(6-methylpyridin-2-yl)methylideneamino]methanimine, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via Schiff base condensation. A typical procedure involves refluxing equimolar amounts of 6-methylpyridine-2-carbaldehyde (or a derivative) and a primary amine (e.g., 6-methylpyridin-2-ylmethylamine) in methanol with glacial acetic acid as a catalyst for 16–24 hours . Post-reaction, cooling and recrystallization from methanol yield the product (75–95% purity). To enhance purity, use column chromatography (silica gel, ethyl acetate/hexane eluent) or repeated recrystallization . Confirm purity via elemental analysis (C, H, N within ±0.3% of theoretical values) and HPLC (≥95% peak area) .

Q. Which spectroscopic techniques are most effective for confirming the imine bond formation in this compound?

  • Methodological Answer :

  • IR Spectroscopy : A sharp peak at ~1600–1650 cm⁻¹ confirms the C=N stretch of the imine group. Absence of C=O (~1700 cm⁻¹) and N–H (~3300 cm⁻¹) peaks from precursors ensures complete condensation .
  • ¹H NMR : The imine proton (CH=N) appears as a singlet at δ 8.3–8.6 ppm. Integration ratios of aromatic protons (6-methylpyridyl groups) and aliphatic protons should match theoretical values .
  • ¹³C NMR : A peak at ~150–160 ppm corresponds to the imine carbon. Compare with precursor carbonyl (~190 ppm) to confirm reaction completion .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR or IR shifts) be resolved during characterization?

  • Methodological Answer :

  • Unexpected NMR Splitting : Use 2D NMR (COSY, NOESY) to identify coupling partners. For example, coupling between imine protons and adjacent aromatic protons may indicate rotational isomerism. Variable-temperature NMR (e.g., 25–80°C) can reveal dynamic equilibria .
  • IR Shifts : Compare with DFT-calculated vibrational spectra (using software like Gaussian) to distinguish tautomeric forms or solvent effects .
  • Elemental Analysis Discrepancies : Recheck combustion conditions (e.g., oxygen flow rate) or use high-resolution mass spectrometry (HRMS) for accurate molecular weight confirmation .

Q. What experimental strategies are recommended for studying this compound’s coordination chemistry with transition metals?

  • Methodological Answer :

  • Ligand Design : The compound’s pyridyl and imine groups act as bidentate ligands. Optimize metal-to-ligand ratios (1:1 or 1:2) in refluxing ethanol/water .
  • Characterization :
  • Magnetic Susceptibility : Determine metal oxidation states (e.g., Fe²⁺ vs. Fe³⁺).
  • UV-Vis Spectroscopy : Monitor d-d transitions (e.g., λ = 500–600 nm for octahedral Co²⁺ complexes).
  • X-ray Crystallography : Resolve coordination geometry (e.g., square planar vs. tetrahedral) .
  • Stability Testing : Perform cyclic voltammetry to assess redox activity and TGA for thermal stability .

Q. How can researchers design biological activity assays (e.g., antimicrobial) for this compound while minimizing false positives?

  • Methodological Answer :

  • Positive Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent controls (DMSO) to validate assay conditions .
  • Dose-Response Curves : Test concentrations from 1–100 µM (MIC/MBC assays) in triplicate. Use resazurin-based viability assays for fungi/bacteria to quantify metabolic inhibition .
  • Cytotoxicity Screening : Pair antimicrobial assays with mammalian cell lines (e.g., HEK293) to exclude nonspecific toxicity. Calculate selectivity indices (IC₅₀ mammalian cells / MIC) .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Multivariate Analysis : Use principal component analysis (PCA) or partial least squares (PLS) to correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • Molecular Docking : Dock the compound into target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Validate poses with molecular dynamics simulations (100 ns trajectories) .
  • QSAR Models : Develop linear free-energy relationships (LFER) using descriptors like logP, polar surface area, and H-bond donors .

Q. How should researchers address low yields in large-scale synthesis (>10 g) of this compound?

  • Methodological Answer :

  • Reaction Optimization : Use microwave-assisted synthesis (100°C, 30 min) to accelerate kinetics. Switch to ethanol/water solvent systems for greener processing .
  • Workup Modifications : Replace filtration with liquid-liquid extraction (ethyl acetate/water). Implement continuous flow reactors to improve mixing and heat transfer .
  • Byproduct Identification : Analyze crude mixtures via LC-MS to identify side products (e.g., hydrolysis to aldehydes). Add scavengers (e.g., molecular sieves) to suppress reversibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-methylpyridin-2-yl)-N-[(6-methylpyridin-2-yl)methylideneamino]methanimine
Reactant of Route 2
1-(6-methylpyridin-2-yl)-N-[(6-methylpyridin-2-yl)methylideneamino]methanimine

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